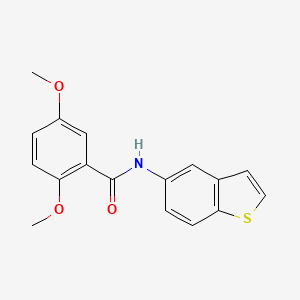

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide

Description

N-(1-Benzothiophen-5-yl)-2,5-dimethoxybenzamide is a benzamide derivative characterized by a benzothiophene substituent at the N-position and methoxy groups at the 2- and 5-positions of the benzamide core. The benzothiophene moiety, a sulfur-containing heterocycle, distinguishes this compound from simpler benzamide analogs and may confer unique electronic or steric properties. For instance, benzamide derivatives are frequently explored as enzyme inhibitors, receptor ligands, or imaging agents due to their modular synthesis and tunable pharmacophores .

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-13-4-5-15(21-2)14(10-13)17(19)18-12-3-6-16-11(9-12)7-8-22-16/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJAMRCAGMJGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2,5-dimethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide compound after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Screening for Anticancer Compounds

A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. This compound was noted for its ability to inhibit tumor growth effectively, demonstrating a promising mechanism of action against cancer cells .

Antitubercular Activity

The compound's derivatives have been explored for their antitubercular properties. Benzothiophene derivatives, including this compound, have shown inhibitory activity against Mycobacterium tuberculosis.

Research Findings

Recent synthetic developments in benzothiophene-based compounds revealed that certain derivatives exhibit significant anti-tubercular activity with better efficacy than standard treatments . The structure-activity relationship (SAR) studies indicated that modifications to the benzothiophene core enhance its potency against M. tuberculosis.

Neurological Disorders

There is emerging interest in the application of this compound in neurological disorders through its interaction with sigma receptors.

Recent Advances

Research has shown that sigma receptor ligands can exert neuroprotective effects and exhibit potential as therapeutic agents for neurodegenerative diseases . The specific binding affinity and activity of this compound at sigma receptors may contribute to its neuroprotective capabilities.

Cardiovascular Applications

The compound has also been investigated for cardiovascular applications due to its potential modulatory effects on P2X7 receptors, which are involved in various cardiovascular diseases.

Patent Insights

According to patent literature, compounds similar to this compound have been proposed for the prevention and treatment of cardiovascular diseases . These compounds may influence inflammatory pathways linked to cardiovascular conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide and two related benzamide derivatives:

Key Observations:

- Substituent Heterocycles: The benzothiophene group in the target compound contrasts with Isoxaben’s isoxazole and SiFA-M-FP,5’s fluorosilyl-pyrrolidin. These differences influence electronic properties, solubility, and target specificity. For example, Isoxaben’s isoxazole is critical for herbicidal activity , while SiFA-M-FP,5’s fluorosilyl group enables 18F radiolabeling for imaging .

- Methoxy Positioning: The 2,5-dimethoxy configuration in the target compound may alter steric hindrance or hydrogen-bonding capacity compared to Isoxaben’s 2,6-dimethoxy or SiFA-M-FP,5’s 2,3-dimethoxy arrangements.

Research Findings and Trends

- Substituent-Driven Activity : The shift from isoxazole (Isoxaben) to benzothiophene (target compound) may reduce phytotoxicity and enhance mammalian target selectivity.

- Methoxy Group Impact : 2,5-Dimethoxy configurations are less common in herbicides but prevalent in CNS-targeting drugs, suggesting divergent applications.

- Synthetic Efficiency : SiFA-M-FP,5’s moderate yield (49%) highlights challenges in conjugating bulky fluorosilyl groups, whereas Isoxaben’s simpler structure permits high-throughput production .

Biological Activity

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide, also known as Edonerpic, is a compound that has garnered attention due to its potential neuroprotective properties and its interaction with key biochemical pathways. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

Target Protein : The primary target of this compound is the Amyloid beta A4 protein , which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. By interacting with this protein, the compound aims to mitigate neurodegeneration associated with amyloid-beta aggregation.

Mode of Action : The compound exhibits neuroprotective properties , suggesting it can prevent neuronal cell death induced by amyloid-beta toxicity. This action is particularly relevant in environments where amyloid-beta accumulation occurs, such as in Alzheimer's disease.

Biochemical Pathways : this compound influences several biochemical pathways related to neuroprotection. It appears to modulate signaling pathways that are disrupted by amyloid-beta, potentially restoring normal cellular function and promoting neuronal survival.

Pharmacokinetics

This compound is noted for its ability to cross the blood-brain barrier , a critical factor for any neuroactive drug. This property enhances its therapeutic potential in treating central nervous system disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide | Structure | Potential therapeutic applications | Sulfonyl group may enhance solubility |

| N-(1-benzothiophen-5-yl)-3-(methylsulfonyl)benzamide | Structure | Studied for biological activities | Similar benzothiophene core but different substitution pattern |

The distinct substitution pattern on the benzamide ring of this compound may influence its binding affinity and selectivity towards molecular targets compared to these similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Neuroprotection in Animal Models : In preclinical trials involving animal models of Alzheimer's disease, administration of Edonerpic resulted in significant reductions in amyloid plaque formation and improved cognitive function as measured by behavioral tests. These findings suggest a promising role for this compound in mitigating Alzheimer’s pathology.

- Cell Culture Studies : In vitro studies demonstrated that this compound effectively reduced apoptosis in neuronal cell lines exposed to amyloid-beta. The compound was shown to activate survival pathways while inhibiting pro-apoptotic signals .

- Pharmacological Profiles : Detailed pharmacological assessments indicated that Edonerpic possesses a favorable safety profile with minimal side effects observed at therapeutic doses in animal models. This aspect is crucial for further clinical development and potential human trials .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide, and how can reaction efficiency be optimized?

- Methodology : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between 1-benzothiophen-5-amine and 2,5-dimethoxybenzoyl chloride. Optimize solvent polarity (e.g., THF or DMF) and reaction temperature (40–60°C) to enhance yield. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Spectroscopy : - and -NMR to confirm substituent positions and methoxy group integration.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural determination be resolved?

- Methodology : Employ SHELXL for refinement, particularly for handling high-resolution or twinned data. Use the Olex2 interface for real-space validation and electron density map analysis. Address thermal parameter inconsistencies by refining anisotropic displacement parameters and applying restraints for disordered moieties .

Q. What computational strategies predict the binding affinity of this compound with dopamine or serotonin receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB 6CM4 for D2 dopamine receptor) to identify binding poses.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories.

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies, prioritizing substituent interactions (e.g., benzothiophene π-stacking) .

Q. How can contradictory biological activity data across assay systems be systematically addressed?

- Methodology :

- Assay Standardization : Compare results from radioligand binding assays (e.g., -spiperone for D2 receptors) vs. functional assays (cAMP inhibition).

- Cell Line Validation : Use HEK-293 cells overexpressing human receptors to minimize endogenous signaling interference.

- Dose-Response Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC values, controlling for solvent effects (e.g., DMSO ≤0.1%) .

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Methodology :

- Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400 in saline) or cyclodextrin-based formulations.

- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Adjust methoxy group positions to reduce CYP450-mediated oxidation .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies to evaluate neuropharmacological effects?

- Methodology :

- In Vivo : Administer 1–30 mg/kg (i.p. or p.o.) in rodent models (e.g., forced swim test for antidepressant activity). Collect plasma/brain samples at T (1–2 hr) for LC-MS quantification.

- Statistical Power : Use ANOVA with post-hoc Tukey tests (n ≥ 8/group) to detect ≥30% effect size .

Q. What statistical approaches reconcile conflicting structure-activity relationship (SAR) data in analogues?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent parameters (Hammett σ, molar refractivity) with activity. Validate models using leave-one-out cross-validation (Q > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.